molecular formula C19H14N4O4S2 B4541526 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B4541526
M. Wt: 426.5 g/mol
InChI Key: ZSVOWVHDDKIPGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves carbodiimide condensation catalysis, offering a convenient and fast method for preparing derivatives with varied aryl groups. This technique has been applied to similar molecules, yielding compounds identified through IR, 1H NMR, and elemental analyses (Yu et al., 2014). Such methods might be adaptable for synthesizing the target compound, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated using techniques like single-crystal X-ray diffraction, which confirms the arrangement of the molecular framework and helps in understanding the stereochemistry and electronic properties of the molecule. For instance, compounds with a thiadiazole ring have been structurally confirmed, showcasing the versatility and complexity of these molecules (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound can include condensation with carbodiimides, as mentioned, and possibly reactions with chloroacetyl derivatives or sulfanyl groups. These reactions are crucial for modifying the chemical structure to enhance biological activity or to tailor physical properties for specific applications. The chemical properties can be significantly influenced by the presence of the benzoxazole and thiadiazole rings, known for their electron-withdrawing capabilities and potential to engage in hydrogen bonding (Turan-Zitouni et al., 2007).

Physical Properties Analysis

The physical properties of such compounds are often determined by their crystalline structure, solubility in various solvents, and melting points. These parameters are essential for understanding the stability and reactivity of the molecule under different environmental conditions. The crystalline structure, in particular, can provide insights into the molecular interactions that govern the compound's physical state and its interactions with biological targets.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological macromolecules, are central to the compound's potential as a therapeutic agent or a material with specific applications. For instance, the acidity constants (pKa) of similar acetamide derivatives have been determined to understand their protonation states in biological environments, which is crucial for predicting their behavior in vivo (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c24-14(12-6-2-1-3-7-12)11-28-18-22-21-17(29-18)20-16(25)10-23-13-8-4-5-9-15(13)27-19(23)26/h1-9H,10-11H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVOWVHDDKIPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 6
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide

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